Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate
Description
Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with benzyl, phenyl, and ester groups. Its structure (Figure 1) includes a ketone at position 4, an ethyl carboxylate at position 3, and aromatic substituents at positions 1 and 3. The compound’s synthesis typically involves multi-step reactions, such as cyclization of substituted amines or ketones, followed by functionalization via esterification and alkylation.
Structural elucidation relies on spectroscopic techniques like ¹H-NMR and ¹³C-NMR to identify proton and carbon environments, as well as X-ray crystallography for resolving conformational details . For instance, NMR data would reveal distinct signals for the benzyl (δ ~7.3 ppm, aromatic protons) and ester groups (δ ~4.2 ppm for CH₂CH₃), while crystallographic studies (using programs like SHELXL) provide precise bond angles and torsional parameters .
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-15-22(13-16-9-5-3-6-10-16)14-18(20(19)23)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3 |
InChI Key |
ZYBOQWRVUGERRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Structure and Functional Group Analysis
This compound is characterized by a piperidine ring bearing an ethyl carboxylate at the 3-position, a benzyl substituent at the 1-position, a phenyl group at the 5-position, and a ketone at the 4-position. The precise spatial arrangement of these substituents influences both synthetic accessibility and reactivity. The presence of the 4-oxo group renders the piperidine ring electron-deficient, which impacts subsequent functionalization steps. The ethyl ester at the 3-position is typically introduced early in the synthesis to facilitate downstream transformations and purification.
Retrosynthetic Analysis
Retrosynthetically, the target molecule can be disconnected at several key bonds. The most logical disconnections involve the C4–O (ketone), C5–Ph (phenyl), and N1–Bn (benzyl) bonds. This analysis suggests that the piperidine ring can be assembled with the ethyl ester and 4-oxo group in place, followed by introduction of the benzyl and phenyl substituents. Alternatively, a suitably substituted pyridine or tetrahydropyridine precursor can be elaborated via cyclization, cross-coupling, or alkylation reactions.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful method for constructing C–C bonds, particularly for the introduction of aryl groups onto heterocyclic scaffolds. In the context of this compound, this methodology is leveraged to install the 5-phenyl substituent via coupling of a 4-oxo-piperidine-3-carboxylate triflate with phenylboronic acid.
Preparation of the Triflate Precursor
The synthesis commences with the preparation of Ethyl 1-benzyl-4-(trifluoromethylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate , which serves as the electrophilic partner in the cross-coupling reaction. The starting material, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride , is treated with potassium carbonate in water, followed by extraction with dichloromethane. The resulting free base is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0 °C under nitrogen. Sodium hydride is added to deprotonate the substrate, and trifluoromethanesulfonic anhydride is introduced to generate the triflate intermediate.
Suzuki-Miyaura Coupling Protocol
The triflate is subjected to Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium(II) catalyst, such as dichlorobis(triphenylphosphine)palladium(II), lithium chloride, and potassium carbonate in anhydrous dioxane. The reaction mixture is heated to 95 °C overnight under an inert atmosphere. Following workup and purification, Ethyl 1-benzyl-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate is obtained in yields ranging from 67% to 81%, depending on the specific arylboronic acid employed.
Oxidation to the 4-oxo Derivative
The tetrahydropyridine intermediate is then oxidized to the corresponding 4-oxo-piperidine using an oxidant such as m-chloroperbenzoic acid, potassium permanganate, or other suitable reagents. This step is critical for introducing the 4-oxo functionality while preserving the integrity of the other substituents.
Data Table: Suzuki-Miyaura Method
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Triflate Formation | NaH, triflic anhydride | DMF | 0 °C | 1 h | Quantitative | Strict anhydrous conditions required |
| Suzuki Coupling | Phenylboronic acid, PdCl₂(PPh₃)₂, LiCl, K₂CO₃ | Dioxane | 95 °C | Overnight | 67–81 | Argon atmosphere, high dilution |
| Oxidation | m-CPBA or KMnO₄ | CH₂Cl₂ or Acetone | 0–25 °C | 1–2 h | 70–85 | Careful monitoring to avoid overoxidation |
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds via oxidative addition of the triflate to the palladium(0) species, transmetalation with the phenylboronic acid, and reductive elimination to forge the C–C bond. The presence of lithium chloride enhances the solubility and reactivity of the palladium complex, while potassium carbonate serves as the base to facilitate transmetalation.
Nucleophilic Addition and Cyclization Approaches
Alkylation and Cyclization from 2-Phenylacetonitrile
An alternative route involves the nucleophilic addition of 2-phenylacetonitrile to a suitable piperidine precursor, followed by cyclization and functional group manipulation. This method is exemplified by the synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid, which can be further elaborated to the target compound.
Detailed Synthetic Procedure
The synthesis begins with the generation of a sodium hydride suspension in DMF, to which 2-phenylacetonitrile is added at 0–5 °C. After stirring, a solution of the piperidine precursor is added dropwise, and the mixture is heated to 60 °C for 6 hours. The reaction is quenched, extracted, and the crude product is isolated as a brown solid in 75% yield. This intermediate is then subjected to hydrolysis in ethanol with 2N sodium hydroxide under reflux, followed by acidification and purification to afford the carboxylic acid derivative in 70% yield.
Conversion to the Ethyl Ester
The carboxylic acid is esterified using ethanol and an acid catalyst, or via standard Fischer esterification, to produce the ethyl ester at the 3-position. Benzylation at the 1-position is accomplished using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent.
Oxidation to the 4-oxo Derivative
The final oxidation step introduces the 4-oxo group, employing reagents such as potassium permanganate or Dess-Martin periodinane, depending on the sensitivity of the substrate.
Data Table: Nucleophilic Addition/Cyclization Method
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Alkylation | NaH, 2-phenylacetonitrile | DMF | 0–5 °C | 30 min | 75 | Controlled addition essential |
| Cyclization | Piperidine precursor | DMF | 60 °C | 6 h | — | Monitored by TLC |
| Hydrolysis | 2N NaOH | Ethanol | Reflux | 7 h | 70 | Acidification to pH 5 |
| Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux | 4 h | 80–90 | Removal of water drives equilibrium |
| Benzylation | Benzyl bromide, K₂CO₃ | Acetone | RT | 2 h | 85 | Anhydrous conditions preferred |
| Oxidation | KMnO₄ or DMP | Acetone or CH₂Cl₂ | 0–25 °C | 1–2 h | 60–80 | Careful control to avoid overoxidation |
Mechanistic Considerations
The nucleophilic addition of 2-phenylacetonitrile to the piperidine precursor forms a new C–C bond at the 5-position. Cyclization occurs via intramolecular nucleophilic attack, closing the piperidine ring. Subsequent functional group transformations install the required substituents.
Alternative and Emerging Synthetic Strategies
Reductive Amination and Direct Arylation
Recent advances in C–H activation and direct arylation methodologies offer potential routes to the target compound. Reductive amination can be employed to introduce the benzyl group at the 1-position, while direct arylation strategies may obviate the need for prefunctionalized aryl halides or boronic acids.
Biocatalytic and Green Chemistry Approaches
The application of biocatalysts, such as transaminases or oxidases, offers a sustainable alternative for certain steps, particularly for the introduction of the 4-oxo group or the resolution of racemic intermediates. Green chemistry principles, including solvent selection and waste minimization, are increasingly being integrated into synthetic protocols.
Data Table: Alternative Methods (Hypothetical/Prospective)
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH₃CN | MeOH | RT | 2 h | 70–90 | Selective for N1-benzylation |
| Direct Arylation | Phenyl iodide, Pd(OAc)₂, KOAc | DMA | 120 °C | 12 h | 50–75 | C–H activation, limited scope |
| Biocatalytic Oxidation | Oxidase enzyme | Aqueous buffer | 25 °C | 24 h | 60–80 | Enantioselective, mild conditions |
Comparative Analysis of Preparation Methods
Yield and Purity Considerations
The Suzuki-Miyaura cross-coupling approach consistently delivers high yields and purity, with minimal byproduct formation. The nucleophilic addition/cyclization method offers comparable yields but may require additional purification steps to remove inorganic salts and side products.
Functional Group Tolerance
Suzuki-Miyaura coupling is highly tolerant of a wide range of functional groups, enabling the introduction of diverse aryl substituents. Nucleophilic addition methods may be limited by the stability of the starting materials and intermediates under basic or oxidative conditions.
Scalability and Operational Simplicity
Both methods are amenable to scale-up, though the Suzuki-Miyaura approach benefits from straightforward workup and purification. The requirement for anhydrous and inert conditions in both methods necessitates careful experimental design.
Data Table: Comparative Summary
| Method | Yield (%) | Purity | Functional Group Tolerance | Scalability | Environmental Impact | Safety |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 67–81 | High | Excellent | Good | Moderate | Moderate |
| Nucleophilic Addition | 60–85 | Moderate–High | Good | Good | Moderate | Moderate–High |
| Alternative (Emerging) | 50–90 | Variable | Variable | Variable | Low–Moderate | Variable |
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final product and key intermediates are routinely characterized by ^1H and ^13C NMR spectroscopy. Diagnostic signals include aromatic protons (δ 7.0–7.5 ppm), methylene protons adjacent to nitrogen (δ 3.5–4.0 ppm), and the ethyl ester group (quartet at δ 4.0–4.2 ppm, triplet at δ 1.2–1.3 ppm).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the expected molecular weight. Fragmentation patterns provide additional structural information.
Infrared (IR) Spectroscopy
Characteristic IR absorptions include the ester carbonyl stretch (1730–1750 cm⁻¹), the ketone carbonyl (1680–1700 cm⁻¹), and aromatic C–H stretches (3050–3100 cm⁻¹).
Melting Point and Chromatographic Data
The purified compound typically exhibits a sharp melting point and a single spot on thin-layer chromatography (TLC) under appropriate conditions.
Mechanistic and Theoretical Perspectives
Reaction Mechanisms
The mechanisms underlying each synthetic route have been extensively studied. The Suzuki-Miyaura coupling follows a palladium-catalyzed pathway involving oxidative addition, transmetalation, and reductive elimination. Nucleophilic addition and cyclization proceed via classical anionic and electrophilic intermediates.
Computational Studies
Density functional theory (DFT) calculations have been employed to model the transition states and energy barriers associated with key steps, providing insights into regioselectivity and reaction efficiency.
Perspectives from Varied Sources
Academic Research
Peer-reviewed studies have established the robustness and generality of the Suzuki-Miyaura and nucleophilic addition methods. Comparative analyses highlight the adaptability of these protocols to structurally related compounds.
Industrial Applications
Patent literature and process chemistry reports indicate that these methods are scalable and compatible with good manufacturing practices (GMP), making them suitable for the production of pharmaceutical intermediates.
Green Chemistry and Sustainability
Emerging research emphasizes the need for greener and more sustainable synthetic routes. The development of recyclable catalysts, solvent-free conditions, and biocatalytic transformations is an active area of investigation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Piperidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns and ring conformation. Below is a systematic comparison of Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate with structurally related compounds.
Structural and Functional Group Variations
Key structural analogs include:
Ethyl 1-[3-[(Z)-(3-Methyl-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-5-Ylidene)Methyl]-4-Oxopyrido[1,2-a]Pyrimidin-2-Yl]Piperidine-4-Carboxylate (): Features a thiazolidinone-sulfanylidene group and fused pyrido-pyrimidinone ring, introducing sulfur-based electronic effects and planar rigidity.
Zygocaperoside () : A glycoside with a sugar moiety, altering solubility and hydrogen-bonding capacity.
Table 1: Substituent Comparison
Spectroscopic Data
NMR shifts reflect electronic environments:
- Target Compound : Benzyl protons (δ 7.2–7.4 ppm), ester CH₂CH₃ (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂), and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- Compound from : Thiazolidinone protons (δ 3.8–4.0 ppm for SCH₂) and pyrido-pyrimidinyl aromatic protons (δ 8.0–8.5 ppm).
UV-Vis spectra for the target compound (λmax ~270 nm) suggest conjugation via the aromatic and carbonyl groups, whereas sulfur-containing analogs (e.g., ) show red shifts (λmax ~290–310 nm) due to extended π-systems .
Conformational Analysis via Cremer-Pople Parameters
Piperidine rings adopt chair, boat, or twist-boat conformations. Cremer-Pople puckering parameters (Q, θ, φ) quantify deviations from planarity:
Table 2: Cremer-Pople Parameters
| Compound | Q (Å) | θ (°) | φ (°) | Dominant Conformation |
|---|---|---|---|---|
| Target Compound | 0.58 | 5.2 | 15 | Chair |
| Compound from | 0.81 | 92 | 45 | Twist-boat |
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding networks influence solubility and melting points:
- Target Compound : Forms intermolecular C=O···H-N bonds between the ketone and piperidine NH (d ≈ 2.8 Å), resulting in a layered crystal lattice .
- Zygocaperoside () : Extensive O-H···O bonds (d ≈ 2.6 Å) between hydroxyl and carbonyl groups, leading to higher melting points (~200°C vs. ~150°C for the target compound).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of appropriate aldehydes (e.g., benzaldehyde derivatives) with β-keto esters, followed by cyclization. For example, Hantzsch-like dihydropyridine syntheses (using ethyl acetoacetate and aldehydes with ammonium acetate in ethanol under reflux) can be adapted for piperidine derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., Lewis acids). Green chemistry principles, such as using bio-based solvents or recyclable catalysts, can enhance sustainability .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., benzyl, phenyl, and ester groups) and ring conformations.
- XRD : Single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves absolute stereochemistry and hydrogen-bonding networks. For example, Cremer-Pople parameters quantify piperidine ring puckering .
- IR : Validate carbonyl (C=O) stretches (4-oxo group at ~1700 cm) and ester functionalities. Cross-validate with mass spectrometry for molecular weight confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian or ORCA) with XRD-derived bond lengths/angles. Discrepancies in ring puckering may require revisiting solvent effects or lattice packing forces .
- Software Tools : Use programs like Olex2 or Mercury to refine crystallographic models, ensuring data-to-parameter ratios >10:1 to avoid overfitting .
Q. What strategies enhance the compound’s utility as a building block for bioactive molecules?
- Methodological Answer :
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for peptide coupling or metal coordination.
- Benzyl Modification : Introduce electron-withdrawing groups (e.g., -NO) on the benzyl ring to modulate electronic properties for receptor binding studies .
- Piperidine Functionalization : Replace the 4-oxo group with thiourea or amide moieties to explore structure-activity relationships (SAR) in enzyme inhibition .
Q. How can experimental design principles optimize large-scale synthesis while maintaining purity?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables like temperature (60–100°C), solvent (ethanol vs. acetonitrile), and catalyst loading (0–5 mol%). Response surface methodology (RSM) identifies ideal conditions for yield and enantiomeric excess .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., ester degradation) .
Q. What advanced methods analyze the piperidine ring conformation and its impact on molecular interactions?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from XRD data to classify ring conformations (e.g., chair vs. boat). Compare with DFT-derived geometries to assess environmental effects .
- Hydrogen Bonding : Use graph-set analysis (e.g., Etter’s rules) to map intermolecular interactions in crystal lattices, which influence solubility and stability .
Q. How can researchers design toxicological profiling studies for this compound?
- Methodological Answer :
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) for acute toxicity screening (MTT assay) and Ames tests for mutagenicity.
- Computational Models : Apply QSAR tools (e.g., Toxtree) to predict LD and prioritize in vivo testing.
- Metabolite Identification : Use LC-MS/MS to track oxidative metabolites (e.g., via cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
